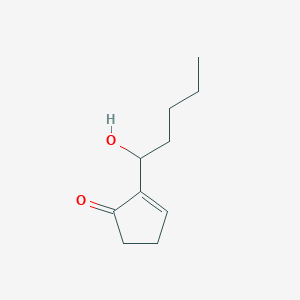
2-(1-Hydroxypentyl)-2-cyclopenten-1-one
Cat. No. B8350270
M. Wt: 168.23 g/mol
InChI Key: TXXJPGHGUFFHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07501539B2
Procedure details


A solution of cyclopentenone (1.23 g, 15 mmol), pentanal (1.94 g, 22.5 mmol), rac-1,1′-bi-2-naphthol (429 mg, 1.5 mmol) and tributyl phosphine (606 mg, 3 mmol) in dry THF (12 ml) was stirred at 20° C. under Argon for 3 hours. The solution was then passed through a short column of SiO2 (cyclohexane/Et2O 6:4) to obtain the pure title compound in 92% yield.


[Compound]
Name
rac-1,1′-bi-2-naphthol
Quantity
429 mg
Type
reactant
Reaction Step One



Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH:7](=[O:12])[CH2:8][CH2:9][CH2:10][CH3:11].C(P(CCCC)CCCC)CCC>C1COCC1>[OH:12][CH:7]([C:2]1[C:1](=[O:6])[CH2:5][CH2:4][CH:3]=1)[CH2:8][CH2:9][CH2:10][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCC1)=O
|
|
Name
|
|
|
Quantity
|
1.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)=O
|
[Compound]
|
Name
|
rac-1,1′-bi-2-naphthol
|
|
Quantity
|
429 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
606 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CCCC)C=1C(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
